molecular formula C11H14N4 B3259040 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine CAS No. 312944-45-9

2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine

Cat. No.: B3259040
CAS No.: 312944-45-9
M. Wt: 202.26 g/mol
InChI Key: BMMDUPBSLLIHKR-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Chemistry in Contemporary Research

Heterocyclic chemistry is a cornerstone of modern scientific research, with applications spanning pharmaceuticals, agrochemicals, and materials science. msesupplies.com Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to numerous biological processes. ijarsct.co.in A vast number of natural products, including vitamins, alkaloids like morphine, and antibiotics such as penicillin, feature heterocyclic moieties. ijarsct.co.inijpsr.com

In the field of medicinal chemistry, these compounds are of paramount importance; it is estimated that over 85% of all biologically active chemical entities contain a heterocycle. nih.gov The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules. This allows medicinal chemists to finely tune characteristics such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. msesupplies.comnih.gov Such modifications are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, thereby enhancing their efficacy and safety profiles. nih.gov The versatility and structural diversity of heterocyclic compounds make them indispensable scaffolds in the design and synthesis of novel therapeutic agents.

Overview of 1,2,4-Triazole (B32235) Scaffolds in Molecular Design

Among the vast array of heterocyclic systems, the 1,2,4-triazole ring is recognized as a "privileged scaffold" in medicinal chemistry and molecular design. nih.gov This five-membered ring containing three nitrogen atoms possesses a unique combination of features, including dipole character, hydrogen bonding capability, and structural rigidity, which allow it to bind with high affinity to various biological receptors. nih.gov

The 1,2,4-triazole moiety is a key pharmacophore in numerous clinically approved drugs. chemicalbook.com Derivatives of 1,2,4-triazole exhibit a remarkably broad spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.netnih.gov This wide-ranging bioactivity has fueled considerable research into the synthesis and functionalization of the 1,2,4-triazole core. rjptonline.org Researchers have successfully designed and synthesized novel derivatives to target specific enzymes and pathways involved in various diseases, highlighting the scaffold's versatility and importance in the development of new therapeutic agents. researchgate.netnih.gov

Rationale for Investigating 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine and Related Analogs

The scientific rationale for investigating this compound stems from the established biological significance of its constituent parts: the 1,2,4-triazole core, the benzyl (B1604629) group, and the ethanamine side chain. Academic research on closely related analogs demonstrates that the combination of these fragments is a promising strategy for developing targeted therapeutic agents.

The 1,2,4-triazole scaffold is a proven platform for biological activity. nih.gov The benzyl group, attached at the 5-position of the triazole ring, is a common feature in many biologically active molecules. Research into analogs such as 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives has identified them as potent inhibitors of xanthine (B1682287) oxidase (XO), an enzyme implicated in gout. nih.gov Similarly, studies on 5-benzyl-4-(benzylideneamino)-2H-1,2,4-triazole-3(4H)-thiones have revealed significant antioxidant and cytotoxic potential. researchgate.net These findings suggest that the benzyl moiety contributes significantly to the molecule's interaction with biological targets.

The ethanamine side chain at the 3-position introduces a basic, flexible appendage that can be crucial for forming interactions with target proteins. While direct studies on the title compound are limited in published literature, research on related structures like [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine highlights the utility of an aminomethyl group for creating building blocks for more complex molecules, such as labeled peptides for NMR studies. rsc.org This functional group provides a key point for further chemical modification or for establishing critical binding interactions, such as hydrogen bonds, within a receptor's active site. Therefore, the investigation of this compound is a logical step in exploring how these structural motifs can be combined to create novel compounds with specific biological activities.

Scope and Objectives of Academic Inquiry into this compound

The primary objective of an academic inquiry into this compound and its analogs would be to synthesize the compound and systematically evaluate its potential as a biologically active agent. The scope of such research would encompass chemical synthesis, characterization, and a range of in vitro biological assays, guided by the activities observed in structurally similar molecules.

A key objective would be to explore its potential as an enzyme inhibitor. Based on research into 5-benzyl-3-pyridyl-1H-1,2,4-triazole analogs, which demonstrated potent xanthine oxidase inhibition, the title compound would be a candidate for similar screening. nih.gov The research would aim to determine its inhibitory concentration (IC50) and elucidate the structure-activity relationship (SAR) by synthesizing related analogs with modified benzyl or ethanamine groups.

Table 1: Xanthine Oxidase Inhibitory Activity of 5-benzyl-3-pyridyl-1H-1,2,4-triazole Analogs Data extracted from a study on related compounds to illustrate a potential research objective. nih.gov

CompoundSubstitution on Benzyl RingIC50 (μM)
1a 4'-H1.84
1d 4'-F0.96
1h 4'-sec-butoxy0.16
1j 3'-NO20.45
Topiroxostat (Reference Drug)0.02

Another major objective would be to investigate its potential as an anticancer agent. The cytotoxic effects of related 5-benzyl-4-(benzylideneamino)-2H-1,2,4-triazole-3(4H)-thiones provide a strong basis for this line of inquiry. researchgate.net Research would involve screening the compound against a panel of human cancer cell lines to determine its antiproliferative activity. Further studies could explore the mechanism of action, investigating whether it induces apoptosis or other forms of cell death, similar to how other triazole derivatives have been studied as Bcl-2 inhibitors. nih.gov

Table 2: Antioxidant Activity of 5-benzyl-4-(benzylideneamino)-2H-1,2,4-triazole-3(4H)-thione Analogs Data from a study on related compounds, indicating another potential avenue of investigation. researchgate.net

CompoundSubstitution on Benzylidene RingDPPH Scavenging IC50 (μg/ml)
3 (Parent Amine)94.87
5a 2-Cl>200
5b 4-Cl148.71
5e 4-OH74.06
5g 3,4-di-OH61.22

Ultimately, the academic inquiry aims to understand the fundamental relationship between the chemical structure of this compound and its biological function, potentially identifying it as a lead compound for the development of new therapeutic agents.

Properties

IUPAC Name

2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c12-7-6-10-13-11(15-14-10)8-9-4-2-1-3-5-9/h1-5H,6-8,12H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMDUPBSLLIHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NN2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 5 Benzyl 1h 1,2,4 Triazol 3 Yl Ethanamine and Analogs

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of the target molecule, 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine, reveals several possible disconnection points, leading to the identification of key precursors. The most logical approach involves the disconnection of the 1,2,4-triazole (B32235) ring itself, which is a common strategy for the synthesis of such heterocyclic systems.

The primary disconnection breaks the triazole ring down to an amidrazone intermediate and a carbonyl compound or its derivative. This is a convergent approach where the two main fragments, one containing the benzyl (B1604629) moiety and the other containing the ethanamine precursor, are brought together in the final stages of the synthesis.

Following this logic, the key precursors for the synthesis of this compound can be identified as:

A source for the C3 and C5 carbons and the N1, N2, and N4 nitrogens of the triazole ring. This is typically achieved through the reaction of a hydrazide or a similar species with an imidate or a related compound.

A precursor for the benzyl group at the 5-position. Phenylacetonitrile or phenylacetic acid derivatives are common starting materials for this moiety.

A precursor for the ethanamine side chain at the 3-position. This can be derived from a protected amino acid, such as β-alanine, or a dinitrile, which can be selectively reduced.

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

This analysis suggests that a practical forward synthesis would involve the preparation of a 3,5-disubstituted 1,2,4-triazole with a carboxylate group at the 3-position, which can then be converted to the desired ethanamine side chain.

Established Synthetic Routes for 1,2,4-Triazole-Substituted Ethanamines

The synthesis of 1,2,4-triazole-substituted ethanamines like the target compound relies on well-established methods for the formation of the triazole ring, followed by functionalization.

The formation of the 1,2,4-triazole ring is the cornerstone of the synthesis. Several classical and modern methods are available.

Pellizzari Reaction: This reaction involves the condensation of an amide and a hydrazide to form a 1,2,4-triazole. capes.gov.br While effective, this method can require harsh conditions and may lack regioselectivity. capes.gov.br

Einhorn-Brunner Reaction: This method utilizes the reaction of an imide with an alkyl hydrazine (B178648) to produce an isomeric mixture of 1,2,4-triazoles. isres.org The regioselectivity of this reaction can be influenced by the nature of the substituents on the imide. isres.org

From Amidrazones: A widely used and versatile method involves the cyclization of amidrazones with various reagents. Amidrazones can be prepared from the reaction of hydrazides with imidates or nitriles. researchgate.netresearchgate.net For the synthesis of the target molecule, the reaction of an acyl hydrazide with an appropriate imidate is a highly effective strategy. nih.gov For example, the reaction of readily available acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride is a key step in forming the triazole ring with a carboxylate substituent. nih.gov

The following table summarizes some common cyclization reactions for 1,2,4-triazole synthesis:

Reaction NameReactantsGeneral ProductReference
Pellizzari ReactionAmide + Hydrazide1,2,4-Triazole capes.gov.br
Einhorn-Brunner ReactionImide + Alkyl HydrazineIsomeric 1,2,4-Triazoles isres.org
From AmidrazonesAmidrazone + Aldehyde/Carboxylic AcidSubstituted 1,2,4-Triazole researchgate.net
From Hydrazides and ImidatesAcyl Hydrazide + Imidate3,5-Disubstituted 1,2,4-Triazole nih.gov

The substituents at the 3- and 5-positions of the 1,2,4-triazole ring are typically introduced by using appropriately substituted precursors in the cyclization step. researchgate.netnih.gov This approach allows for a high degree of diversity in the final products. For instance, to obtain a 5-benzyl-substituted triazole, a phenylacetyl derivative is used as a starting material. nih.gov Similarly, the substituent at the 3-position is determined by the other reactant in the cyclization.

Post-cyclization functionalization is also possible but can be more complex due to the potential for multiple reaction sites on the triazole ring. researchgate.net Alkylation of the nitrogen atoms of the triazole ring is a common functionalization strategy. researchgate.netnih.gov

The benzyl group at the 5-position of the target molecule is typically introduced by using a precursor that already contains this moiety. A common and efficient method is to start with phenylacetic acid or its derivatives. For example, phenylacetyl hydrazide can be prepared and then used in a cyclization reaction to form the 5-benzyl-1,2,4-triazole ring system. nih.gov

A specific example is the synthesis of ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate, a key intermediate. This compound can be synthesized from phenylacetyl hydrazide and ethyl 2-ethoxy-2-iminoacetate. nih.gov This reaction directly installs the benzyl group at the desired position.

The ethanamine side chain at the 3-position can be introduced in several ways. One of the most effective strategies involves the synthesis of a precursor molecule with a functional group at the 3-position that can be readily converted to an ethanamine group. A carboxylate group, as in ethyl 5-benzyl-1H-1,2,4-triazole-3-carboxylate, is an excellent choice for this purpose. nih.gov

The conversion of the carboxylate to the ethanamine can be achieved through a multi-step sequence:

Amidation: The ethyl ester is converted to the corresponding amide by reaction with ammonia.

Dehydration: The amide is then dehydrated to a nitrile.

Reduction: The nitrile is reduced to the primary amine, yielding the final ethanamine side chain.

Alternatively, a Curtius or Hofmann rearrangement of a carboxylic acid derivative could be employed. Another approach involves starting with a protected β-amino acid derivative, such as Boc-β-alanine hydrazide, which would directly incorporate the protected ethanamine side chain during the triazole ring formation.

The following table outlines a potential synthetic sequence for the ethanamine side chain from a carboxylate precursor:

StepReactionReagentsIntermediate/Product
1AmidationNH₃5-benzyl-1H-1,2,4-triazole-3-carboxamide
2DehydrationP₂O₅ or similar2-(5-benzyl-1H-1,2,4-triazol-3-yl)acetonitrile
3ReductionLiAlH₄ or H₂/CatalystThis compound

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for the preparation of 1,2,4-triazoles. These novel approaches often offer advantages such as milder reaction conditions, higher yields, and greater functional group tolerance.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of triazole formation, often leading to higher yields and cleaner reactions in a shorter time frame. organic-chemistry.org For instance, a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides has been developed using microwave-induced cyclodehydration. organic-chemistry.org

Metal-Catalyzed Reactions: Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of 1,2,4-triazoles. nih.gov These methods can involve cascade reactions that form multiple bonds in a single step, leading to complex triazole derivatives from simple starting materials. nih.gov

Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to substituted 1,2,4-triazoles. isres.org A one-pot, two-step process for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles with excellent yields has been reported. nih.gov

Oxidative Cyclization: Environmentally benign methods, such as the oxidative cyclization of amidrazones using catalysts like ceric ammonium (B1175870) nitrate (B79036) in recyclable solvents like polyethylene (B3416737) glycol, have been developed. organic-chemistry.orgnih.gov

Bio-inspired Catalysis: Amine oxidase-inspired catalysis has been utilized for the practical and regioselective synthesis of 1,2,4-triazoles from primary amines and hydrazines, using oxygen as the terminal oxidant. rsc.org This method is atom-economical and environmentally friendly. rsc.org

These modern methodologies provide powerful alternatives to traditional synthetic routes, enabling the efficient and diverse synthesis of 1,2,4-triazole derivatives, including analogs of this compound.

Optimization of Reaction Conditions and Yields

The success of synthesizing this compound and its analogs hinges on the careful optimization of reaction parameters. Solvent, temperature, and catalyst systems play critical roles in reaction rate, yield, and purity.

The choice of solvent can profoundly influence the outcome of triazole synthesis. In a mild, metal-free multicomponent synthesis of 4,5-disubstituted 1H-1,2,3-triazoles, various solvents were screened. Dimethyl sulfoxide (B87167) (DMSO) was found to be the most effective solvent, providing significantly higher yields compared to other polar aprotic solvents like DMF and acetonitrile, or protic solvents like methanol (B129727) and water. organic-chemistry.org Weakly polar solvents proved to be ineffective. organic-chemistry.org

The following table summarizes the effect of different solvents on the yield of a model multicomponent triazole synthesis. organic-chemistry.org

EntrySolventYield (%)
1DMSO72
2DMF45
3CH3CN31
4MeOH<10
5H2O0
6Dioxane0
7Toluene0
8CH2Cl20

Reaction temperature is a critical parameter for controlling reaction rates and minimizing side-product formation. In the synthesis of 1,2,3-triazoles via click chemistry, reactions are often optimized for temperature. For instance, studies have shown that conducting the reaction at 35-40 °C can afford excellent yields with reduced reaction times. researchgate.net High temperatures can sometimes favor the formation of by-products. organic-chemistry.org

Microwave-assisted synthesis inherently involves elevated temperatures and pressures within a sealed vessel, which can dramatically accelerate reaction rates. This technique has been shown to be superior to conventional heating in terms of reaction time and energy efficiency for preparing substituted 1,2,4-triazoles. rsc.org

The catalyst is a cornerstone of many triazole syntheses. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for forming 1,2,3-triazoles, and the choice of copper source and ligands is crucial. Optimization studies for a Cu(I)-catalyzed click reaction investigated various catalysts. researchgate.net

The data below illustrates how catalyst choice affects the yield and reaction time in a model synthesis. researchgate.net

EntryCatalystTemperature (°C)Time (h)Yield (%)
1CuSO4·5H2O / Sodium AscorbateRT1280
2Cu(OAc)2RT1260
3CuI35-40694
4CuBr35-40885
5CuCl35-40880

For some multicomponent reactions, organocatalysts such as L-proline have been found to be effective, with a catalyst loading of 10 mol% providing optimal results. organic-chemistry.org The use of heterogeneous or supported catalysts is also a key consideration, as it facilitates catalyst recovery and reuse, aligning with sustainable chemistry principles.

Structural Elucidation and Spectroscopic Characterization of 2 5 Benzyl 1h 1,2,4 Triazol 3 Yl Ethanamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectral Analysis of Proton Environments

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule. For 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine, distinct signals are expected for the benzyl (B1604629), triazole, and ethanamine moieties.

Benzyl Protons: The five aromatic protons of the phenyl ring typically appear as a multiplet in the range of δ 7.20-7.40 ppm. The two benzylic protons (CH₂), being adjacent to the aromatic ring and the triazole ring, are expected to resonate as a singlet at approximately δ 4.10 ppm.

Ethanamine Protons: The two methylene (B1212753) groups of the ethanamine side chain form an A₂B₂ system, appearing as two triplets. The CH₂ group adjacent to the triazole ring (C3 position) is expected around δ 3.00 ppm, while the CH₂ group attached to the amino group would appear slightly further downfield, around δ 3.20 ppm, due to the deshielding effect of the nitrogen atom.

Amine and Triazole Protons: The primary amine (-NH₂) protons and the triazole N-H proton are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. The N-H proton of the triazole ring may appear at a very downfield position, often above δ 10.0 ppm, while the -NH₂ protons are typically found in the δ 1.5-3.0 ppm range.

Table 1: Representative ¹H NMR Chemical Shifts

Protons Chemical Shift (δ, ppm) Multiplicity
Aromatic (5H) 7.20 - 7.40 Multiplet
Benzyl CH₂ (2H) 4.10 Singlet
Triazole-CH₂- (2H) 3.00 Triplet
-CH₂-NH₂ (2H) 3.20 Triplet
Triazole N-H (1H) >10.0 Broad Singlet

¹³C NMR Spectral Analysis of Carbon Frameworks

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Triazole Carbons: The two carbon atoms of the 1,2,4-triazole (B32235) ring are expected to have distinct chemical shifts. The C5 carbon, attached to the benzyl group, and the C3 carbon, attached to the ethanamine group, typically resonate in the δ 150-160 ppm range.

Benzyl Carbons: The aromatic carbons of the benzyl group will show multiple signals in the δ 125-140 ppm region. The quaternary carbon (ipso-carbon) to which the methylene group is attached will have a distinct shift within this range. The benzylic CH₂ carbon is expected to appear around δ 30-35 ppm.

Ethanamine Carbons: The two aliphatic carbons of the ethanamine side chain will appear in the upfield region of the spectrum. The carbon adjacent to the triazole ring is expected around δ 25-30 ppm, and the carbon bonded to the amino group would be found around δ 40-45 ppm.

Table 2: Representative ¹³C NMR Chemical Shifts

Carbon Atom Chemical Shift (δ, ppm)
Triazole C3 & C5 150 - 160
Aromatic C (ipso) ~138
Aromatic CH 125 - 130
Benzyl CH₂ 30 - 35
Triazole-CH₂- 25 - 30

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

2D NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a key cross-peak would be observed between the two methylene groups of the ethanamine side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. youtube.com This allows for the direct assignment of each CH, CH₂, and CH₃ group. For instance, the proton signal at δ 4.10 ppm would correlate with the carbon signal at δ 30-35 ppm, assigning them both to the benzylic CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). youtube.com This is vital for connecting the different fragments of the molecule. Key HMBC correlations would include:

A correlation from the benzylic CH₂ protons (δ ~4.10 ppm) to the triazole C5 carbon (δ ~150-160 ppm), confirming the attachment of the benzyl group to the C5 position.

Correlations from the ethanamine CH₂ protons (δ ~3.00 ppm) to the triazole C3 carbon (δ ~150-160 ppm), confirming the side chain's position.

Correlations from the aromatic protons to various aromatic carbons and the benzylic carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. acs.org

The spectrum of this compound would exhibit several key absorption bands:

N-H Stretching: A broad band (or two sharp peaks) in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching vibrations of the primary amine (-NH₂) group. The N-H stretch of the triazole ring may also appear in this region, often as a broader absorption. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are observed as a group of peaks just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). researchgate.net Aliphatic C-H stretching from the methylene groups appears just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=N and N=N Stretching: The stretching vibrations of the C=N and N=N bonds within the 1,2,4-triazole ring are expected in the fingerprint region, typically between 1400 cm⁻¹ and 1650 cm⁻¹. researchgate.net

C=C Stretching: Aromatic C=C ring stretching vibrations usually produce one or more bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically gives rise to a band in the 1590-1650 cm⁻¹ range.

Table 3: Representative IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description
Amine N-H 3300 - 3500 Stretching, broad
Triazole N-H 3100 - 3200 Stretching, broad
Aromatic C-H 3030 - 3100 Stretching
Aliphatic C-H 2850 - 2960 Stretching
C=N / N=N 1400 - 1650 Ring Stretching
Aromatic C=C 1450 - 1600 Ring Stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and confirmation of the molecular formula (C₁₁H₁₄N₄). For this compound, analysis would likely be performed using a soft ionization technique like Electrospray Ionization (ESI), detecting the protonated molecule [M+H]⁺.

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides further structural evidence. Key fragmentation pathways for the [M+H]⁺ ion of this compound would be expected to include:

Formation of the Tropylium (B1234903) Ion: A very common and characteristic fragmentation for benzyl-containing compounds is the cleavage of the bond between the benzylic carbon and the triazole ring, followed by rearrangement to form the stable tropylium cation (C₇H₇⁺) at m/z 91. nih.gov

Cleavage of the Ethanamine Side Chain: Fragmentation can occur along the ethanamine side chain. For example, cleavage of the C-C bond alpha to the amine group could lead to the loss of CH₂NH₂.

Ring Fragmentation: The triazole ring itself can undergo cleavage, although this often results in more complex fragmentation patterns. nih.gov

These combined spectroscopic techniques provide a comprehensive and definitive characterization of the molecular structure of this compound.

Theoretical and Computational Studies of 2 5 Benzyl 1h 1,2,4 Triazol 3 Yl Ethanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which are crucial determinants of a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a standard method for the electronic structure analysis of organic molecules, including triazole derivatives. irjweb.comnih.gov This approach is used to determine the optimized molecular geometry, electronic energies, and the distribution of electron density. For 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), would provide precise information on bond lengths, bond angles, and dihedral angles. irjweb.com This allows for a three-dimensional visualization of the molecule's most stable arrangement in the gaseous phase.

Furthermore, DFT is instrumental in calculating various electronic properties that are key to understanding the molecule's chemical behavior. These properties are derived from the fundamental principles of how electrons are distributed within the molecule.

Table 1: Key Electronic Properties Obtainable from DFT Calculations

PropertyDescription
Total EnergyThe total electronic energy of the molecule in its ground state, indicative of its stability.
Dipole MomentA measure of the overall polarity of the molecule, arising from the asymmetrical distribution of electron density.
Mulliken Atomic ChargesProvides an estimation of the partial charge on each atom in the molecule, helping to identify electron-rich and electron-poor centers.

Due to the presence of rotatable single bonds, particularly in the ethylamine (B1201723) and benzyl (B1604629) substituents, this compound can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their corresponding energies. ucsb.eduupenn.edu The goal is to identify the most stable conformations, known as energy minima, with the lowest energy conformation being the global minimum. upenn.eduelsevierpure.com

Computational methods can systematically rotate the flexible bonds in the molecule and calculate the energy for each conformation, generating a potential energy surface. drugdesign.org This analysis reveals the various stable and transient geometries the molecule can adopt. For this compound, this would involve exploring the rotational barriers around the C-C bonds of the ethylamine side chain and the C-C bond connecting the benzyl group to the triazole ring. The results of such an analysis would indicate the preferred three-dimensional shape of the molecule, which is critical for its biological activity as it dictates how the molecule can fit into a biological target like an enzyme's active site.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining and predicting chemical reactivity. wikipedia.orgucsb.edu It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fiveable.me The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wuxiapptec.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. rsc.org For this compound, the HOMO is likely to be localized on the electron-rich triazole ring and the lone pair of the amino group, while the LUMO may be distributed over the aromatic benzyl ring and the triazole system.

Table 2: Reactivity Descriptors Derived from HOMO and LUMO Energies

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Chemical Hardness (η)η = (I - A) / 2A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electronegativity (χ)χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Electrophilicity Index (ω)ω = χ2 / (2η)A global index of a molecule's electrophilic nature.

By calculating these descriptors for this compound, a quantitative understanding of its reactivity profile can be achieved.

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.deresearchgate.net An MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color scale to represent different potential values. researchgate.net Typically, red colors indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue colors represent areas of positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net Green and yellow regions denote areas of neutral or near-neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the triazole ring and the nitrogen of the primary amine, indicating these are the primary sites for interactions with electrophiles or hydrogen bond donors. nih.gov Conversely, the hydrogen atoms of the amine group and potentially some regions of the aromatic ring would exhibit positive potential (blue), making them susceptible to interaction with nucleophiles or hydrogen bond acceptors. This visual representation of the molecule's electronic landscape is invaluable in predicting its non-covalent interactions, which are fundamental to its biological activity and its behavior in different chemical environments. chemrxiv.org

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time. tandfonline.comnih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and flexibility. nih.gov

For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape in a more comprehensive manner than static conformational analysis. oup.com By simulating the molecule in a solvent, such as water, over a period of nanoseconds or even microseconds, it is possible to observe the transitions between different low-energy conformations and to understand how the solvent influences the molecule's shape and dynamics. acs.org This information is crucial for understanding how the molecule might adapt its conformation upon binding to a biological target, a phenomenon known as "induced fit."

In Silico Mechanistic Predictions and Binding Mode Analysis

Computational methods are also extensively used to predict how a molecule like this compound might interact with a biological target, such as an enzyme or a receptor. This is a key aspect of computer-aided drug design. acs.org

Molecular docking is a widely used technique to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a macromolecule. asianpubs.org In a typical docking study, the three-dimensional structure of the target protein is used as a receptor, and the conformational space of the ligand is explored to find the best fit within the protein's binding site. The scoring functions used in docking programs estimate the binding energy, allowing for the ranking of different binding poses and different ligands. nih.gov

For this compound, docking studies could be performed against a relevant enzyme target to predict its binding mode. The analysis of the docked pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. This provides a structural hypothesis for the molecule's mechanism of action and can guide the design of more potent analogs.

Molecular Docking Studies with Relevant Macromolecular Targets

No molecular docking studies for this compound have been reported in the scientific literature.

Ligand-Target Interaction Profiling (Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

There is no available information on the ligand-target interaction profile of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on Molecular Descriptors)

No QSAR models have been developed or published that include this compound.

Mechanistic Studies at the Molecular Level for 2 5 Benzyl 1h 1,2,4 Triazol 3 Yl Ethanamine

In Vitro Assays for Molecular Target Identification and Characterization

To determine the molecular targets of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine, a series of in vitro assays would be required. These assays are fundamental in identifying and characterizing the direct molecular interactions of a compound.

Enzyme Inhibition Kinetics and Reversibility

Should initial screenings identify an interaction with an enzyme, detailed kinetic studies would be necessary to understand the nature of this inhibition. These studies would determine parameters such as the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Reversibility studies, typically conducted through dialysis or rapid dilution experiments, would ascertain whether the compound binds covalently or non-covalently to the enzyme.

Hypothetical Enzyme Inhibition Data This table is for illustrative purposes only.

Enzyme Target Inhibition Constant (Ki) Mechanism of Inhibition Reversibility
Monoamine Oxidase A Not Determined Not Determined Not Determined

Receptor Binding Studies

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These experiments would quantify the binding affinity (Kd or Ki) of this compound for a panel of receptors, providing insight into its potential pharmacological effects.

Hypothetical Receptor Binding Affinity Data This table is for illustrative purposes only.

Receptor Target Binding Affinity (Ki) Assay Type
Serotonin 5-HT2A Not Determined Radioligand Displacement
Dopamine D2 Not Determined Radioligand Displacement

Protein-Ligand Interaction Spectroscopies (e.g., Fluorescence Quenching, MST)

Techniques such as fluorescence quenching and MicroScale Thermophoresis (MST) can provide further evidence of a direct interaction between this compound and a target protein. Fluorescence quenching can reveal binding constants by monitoring changes in the intrinsic fluorescence of a protein upon ligand binding. MST measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding, to determine binding affinity.

Biochemical Pathway Modulation by this compound

Once a molecular target is identified, further studies would be needed to understand how the interaction with this target modulates broader biochemical pathways. This could involve measuring the levels of downstream signaling molecules or metabolic products in cells or tissues treated with the compound.

Cellular Uptake and Intracellular Distribution Studies (Mechanistic without efficacy/toxicity)

Understanding how this compound enters cells and where it localizes is crucial for interpreting its biological activity. Studies using techniques such as fluorescently tagging the molecule or using cell fractionation followed by analytical quantification would be necessary to determine its cellular uptake mechanism (e.g., passive diffusion, active transport) and its subcellular distribution (e.g., cytoplasm, nucleus, mitochondria).

Investigation of Signaling Cascade Perturbations

Should this compound be found to interact with a component of a signaling pathway, such as a receptor or a kinase, further investigation into the downstream effects would be warranted. This could involve phosphoproteomic studies to identify changes in protein phosphorylation or reporter gene assays to measure the activity of specific transcription factors.

Mechanistic Insights into this compound Remain Elusive

Despite extensive searches of scientific literature and databases, detailed mechanistic studies at the molecular level for the chemical compound this compound are not publicly available. As a result, a comprehensive analysis of its specific molecular pathways, protein interactions, and performance in cell-free systems cannot be provided at this time.

The 1,2,4-triazole (B32235) scaffold is a common feature in many biologically active compounds, and numerous derivatives have been synthesized and evaluated for a wide range of therapeutic properties. Research into this class of compounds has revealed various mechanisms of action, including enzyme inhibition and disruption of cellular signaling pathways. For instance, different 1,2,4-triazole derivatives have been investigated for their potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents.

Studies on analogous compounds often involve molecular docking simulations to predict binding affinities and interactions with specific protein targets, such as enzymes or receptors. Furthermore, in vitro assays are commonly employed to determine the inhibitory concentrations (IC50 values) against specific enzymes or cell lines.

However, specific data pertaining to this compound, including identification of its direct molecular targets, its effect on cellular pathways, or its interactions within a cell-free environment, have not been reported in the available scientific literature. Therefore, the elucidation of its molecular pathways remains a subject for future research.

Role of 2 5 Benzyl 1h 1,2,4 Triazol 3 Yl Ethanamine As a Chemical Probe and Scaffold

Utility as a Precursor in Complex Molecule Synthesis

The chemical architecture of 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine, featuring a reactive primary amine, makes it an excellent starting material for the synthesis of more complex molecules. The ethanamine group can readily undergo a variety of chemical transformations, such as acylation, alkylation, and condensation reactions. This allows for the systematic extension of the molecular structure and the introduction of new functional groups and properties.

For instance, the amine can be reacted with various acyl chlorides or carboxylic acids to form a diverse library of amide derivatives. mdpi.com This approach is a common strategy in medicinal chemistry for exploring how different substituents affect the biological activity of a core scaffold. Researchers have synthesized series of N-substituted amide derivatives from analogous 1,2,4-triazole-containing anilines to explore their pharmacological potential. mdpi.com

The triazole ring itself, along with the benzyl (B1604629) group, provides a stable and structurally defined core. The modification of the ethanamine side chain allows for the fine-tuning of properties like solubility, lipophilicity, and molecular interactions without altering the fundamental triazole scaffold. This modular approach is highly advantageous in fields like drug discovery, where the systematic variation of a lead compound's structure is a key optimization strategy.

Table 1: Examples of Derivatives Synthesized from 1,2,4-Triazole (B32235) Amine Scaffolds

Derivative Class Reagents and Conditions Resulting Functional Group Reference
Amides Acyl Chlorides, Et3N, CH2Cl2 Amide (-NH-CO-R) mdpi.com
Substituted Amines Alkyl Halides, Base Secondary/Tertiary Amine N/A

Integration into Polycyclic or Hybrid Chemical Entities

The 1,2,4-triazole moiety is a common component in the construction of fused heterocyclic systems. The nitrogen atoms and the adjacent carbon atom of the this compound scaffold can participate in cyclization reactions to form bicyclic or polycyclic structures. These reactions often involve reacting the triazole with bifunctional reagents that can engage with two or more sites on the molecule.

One common strategy involves the intramolecular cyclization of a suitably functionalized derivative. For example, if the ethanamine group is first converted into a derivative containing another reactive site, a subsequent ring-closing reaction can lead to the formation of a new ring fused to the original triazole. This approach has been used to synthesize various triazolofused heterocycles, such as triazolopyrimidines, triazolotetrazines, and thiazolo[3,2-b] chemicalbook.comnih.govchemicalbook.comtriazoles. beilstein-journals.orgresearchgate.net

The synthesis of these fused systems is of significant interest as it generates novel chemical entities with rigid, three-dimensional structures. Such molecules are valuable in materials science and medicinal chemistry, where shape and conformational rigidity can dictate a molecule's function. For example, the synthesis of chemicalbook.comnih.govchemicalbook.comtriazolo[1,5-a]pyrazine, a fused heterocyclic system, is a key step in the production of certain pharmaceutical agents. rsc.orgrsc.org

Application as a Ligand in Coordination Chemistry

The 1,2,4-triazole ring contains multiple nitrogen atoms with lone pairs of electrons, making them excellent donor atoms for coordinating with metal ions. Consequently, this compound and related triazole derivatives can act as ligands in coordination chemistry. nih.gov The ethanamine side chain provides an additional potential coordination site (the nitrogen atom), allowing the molecule to function as a bidentate ligand, binding to a metal center through two points of attachment.

The ability of triazole-based ligands to bridge multiple metal centers has been exploited to construct coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials are composed of metal ions or clusters linked together by organic ligands, forming extended one-, two-, or three-dimensional networks. The specific structure and properties of the resulting MOF are dictated by the coordination geometry of the metal ion and the length and rigidity of the organic ligand.

Research in this area has shown that mixed-ligand systems, combining triazole-containing molecules with other organic linkers like carboxylates, can produce complex frameworks with interesting magnetic or fluorescent properties. nih.gov For example, coordination polymers built with 1,2-bis(1,2,4-triazol-4-yl)ethane and benzene-1,3,5-tricarboxylate (B1238097) have been shown to form three-dimensional networks with trinuclear nickel or zinc units. nih.gov

Table 2: Coordination Properties of 1,2,4-Triazole-Based Ligands

Metal Ion Ligand Resulting Structure Potential Application Reference
Ni(II), Zn(II) 1,2-bis(1,2,4-triazol-4-yl)ethane 3D Coordination Polymer Magnetism, Fluorescence nih.gov

Development of Research Tools and Probes

The structural features of this compound make it a suitable scaffold for the development of specialized chemical tools and probes for biological research. The primary amine of the ethanamine group serves as a convenient attachment point for reporter groups, such as fluorescent dyes, biotin (B1667282) tags, or radioactive isotopes.

By conjugating this triazole-based scaffold to a fluorophore, for example, scientists can create chemical probes to visualize biological processes or to label specific proteins or cellular compartments. The triazole core itself can be part of a pharmacophore that directs the probe to a specific biological target.

Furthermore, derivatives of this scaffold can be incorporated into larger molecules, such as peptides, to study their structure and function. For example, a fluorinated analogue of a triazole-containing amino acid has been successfully incorporated into short peptides to serve as a probe for 19F NMR studies. rsc.orgrsc.org This demonstrates the potential of using such scaffolds to create tailored research tools for biophysical and biochemical investigations.

Contributions to General Heterocyclic Chemistry Research

The study of molecules like this compound contributes to the broader field of heterocyclic chemistry. mdpi.com Research into the synthesis and reactivity of this compound and its derivatives helps to expand the toolbox of chemical reactions available to organic chemists. Investigating the cyclization reactions, functional group transformations, and coordination behavior of this scaffold provides fundamental insights into the chemical properties of the 1,2,4-triazole ring system. researchgate.net

Nitrogen-containing heterocycles are of immense importance in chemistry, and the 1,2,4-triazole core is a key structural motif found in many functional molecules. nih.govresearchgate.net By exploring the chemistry of this specific compound, researchers contribute to a deeper understanding of structure-property relationships in this important class of molecules. This knowledge can then be applied to the design and synthesis of new materials, catalysts, and therapeutic agents. The development of novel synthetic routes to create substituted or fused triazole systems often begins with fundamental studies on the reactivity of simpler building blocks like this one. beilstein-journals.orgresearchgate.net

Future Directions in Research on 2 5 Benzyl 1h 1,2,4 Triazol 3 Yl Ethanamine

Advanced Synthetic Methodologies

The synthesis of 1,2,4-triazole (B32235) derivatives, including 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine, is continuously evolving. Future research is expected to move beyond traditional multi-step protocols, which can be time-consuming and inefficient. chemmethod.comchemmethod.com The focus will likely shift towards more sophisticated and efficient synthetic strategies.

Microwave-assisted organic synthesis (MAOS) is another eco-friendly approach that is gaining traction. nih.gov This technique can significantly reduce reaction times and improve yields for various heterocyclic compounds. nih.gov Additionally, metal-free synthesis routes are being explored to create 1,2,4-triazole scaffolds, offering a more sustainable and cost-effective alternative to metal-catalyzed reactions. isres.org Researchers are also investigating the use of diverse nitrogen sources, such as amidines, for the synthesis of 1,2,4-triazole derivatives. frontiersin.orgnih.gov

Synthetic ApproachKey AdvantagesPotential Application to this compound
One-Pot Synthesis Reduced reaction steps, lower cost, higher yield. isres.orgStreamlined production of the core triazole structure.
Microwave-Assisted Organic Synthesis (MAOS) Rapid, high yields, eco-friendly. nih.govAccelerated synthesis of the target compound and its derivatives.
Metal-Free Synthesis Sustainable, cost-effective. isres.orgGreener manufacturing processes.
Novel Nitrogen Sources Increased diversity of starting materials. frontiersin.orgnih.govAccess to a wider range of structural analogs.

Integration of Artificial Intelligence and Machine Learning in Design

Deep learning models, a subset of AI, can be trained to generate novel molecular structures with desired therapeutic properties. acs.org For instance, generative models can propose new triazole derivatives that are likely to bind to specific biological targets. acs.org This de novo design approach can explore a much wider chemical space than traditional methods. nih.gov

AI/ML ApplicationDescriptionImpact on Research
De Novo Design Generates novel molecular structures with desired properties. nih.govacs.orgAccelerates the discovery of new lead compounds.
Property Prediction Predicts biological activity and physicochemical properties. nih.govnih.govPrioritizes the synthesis of the most promising candidates.
Reaction Outcome Prediction Predicts the success and yield of synthetic reactions. nih.govOptimizes synthetic routes and reduces experimental failures.
Automated Synthesis Integrates AI design with robotic synthesis platforms.Enables high-throughput synthesis and screening of new compounds.

Development of Advanced Biophysical Characterization Techniques

A deeper understanding of how this compound interacts with its biological targets is crucial for its development as a therapeutic agent. Future research will likely employ a range of advanced biophysical techniques to elucidate these interactions at a molecular level.

Techniques such as X-ray crystallography can provide high-resolution structural information about how the compound binds to proteins. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are also essential for confirming the structure of new derivatives and studying their interactions with biological macromolecules. researchgate.net

Furthermore, techniques that measure the photophysical properties of molecules, such as UV-Vis spectroscopy and fluorescence quantum yields, can offer insights into the behavior of these compounds in different environments. nih.gov

Characterization TechniqueInformation ProvidedRelevance to Drug Development
X-ray Crystallography High-resolution 3D structure of the compound bound to its target. mdpi.comGuides the rational design of more potent and selective inhibitors.
NMR Spectroscopy Detailed structural information and dynamics of molecular interactions. researchgate.netConfirms the structure of new compounds and characterizes binding events.
Mass Spectrometry Precise molecular weight and structural information. researchgate.netVerifies the identity and purity of synthesized compounds.
UV-Vis and Fluorescence Spectroscopy Information on the electronic structure and environmental sensitivity of the molecule. nih.govCan be used to develop assays to screen for binding and activity.

Exploration of Novel Molecular Interactions

Future research will focus on exploring the full range of potential molecular interactions for this compound and its derivatives. The 1,2,4-triazole scaffold is known to participate in various non-covalent interactions, including hydrogen bonds, π-π stacking, and hydrophobic interactions, which are critical for binding to biological targets. nih.govnih.gov

Molecular docking studies will continue to be a valuable tool for predicting the binding modes of these compounds with various enzymes and receptors. mdpi.comnih.govnih.gov These computational simulations can help identify key amino acid residues involved in the interaction, providing a basis for designing new analogs with improved binding affinity and selectivity. mdpi.comresearchgate.net For example, studies have shown that the triazole moiety can form important molecular contacts within the active sites of enzymes like tyrosinase. nih.gov

Broader Implications for Heterocyclic Compound Research

The research into this compound contributes to the broader field of heterocyclic chemistry, which is a cornerstone of medicinal chemistry. researchgate.netopenaccessjournals.comderpharmachemica.com Heterocyclic compounds are present in a vast number of natural products and synthetic drugs, and their structural diversity makes them a rich source for new therapeutic agents. ijraset.com

The development of novel synthetic methods, the application of AI in design, and the detailed biophysical characterization of triazole derivatives will provide valuable knowledge and tools that can be applied to other classes of heterocyclic compounds. rroij.comijraset.com This ongoing research helps to expand the chemical space available for drug discovery and contributes to a deeper understanding of the fundamental principles governing molecular recognition and biological activity. openaccessjournals.com The insights gained from studying this specific triazole derivative will undoubtedly fuel further innovation in the design and synthesis of new generations of heterocyclic drugs. rroij.combohrium.com

Q & A

Q. What are the common synthetic routes for 2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethanamine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of benzyl-substituted thiosemicarbazides with amines or alkylation of pre-formed triazole cores. Key steps include:

Core Formation : Reacting 5-benzyl-1H-1,2,4-triazole-3-thiol with chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the free base.

Salt Formation : Treatment with HCl in ethanol to yield the hydrochloride salt for improved stability .
Optimization focuses on temperature (60–80°C), solvent polarity, and stoichiometric ratios to avoid side products like over-alkylated derivatives .

  • Key Characterization :
TechniquePurposeExample Data
¹H/¹³C NMRConfirm amine and triazole protonsδ 2.8–3.1 ppm (CH₂NH₂), δ 7.2–7.5 ppm (benzyl aromatic)
HPLCPurity assessment≥95% purity with C18 column (0.1% TFA in H₂O/MeCN)

Q. How is the molecular structure of this compound validated, and what crystallographic challenges arise?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Challenges include:
  • Crystal Growth : Slow vapor diffusion (e.g., ether into ethanolic solution) to obtain diffraction-quality crystals .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with SHELXL for refinement. Common issues:
  • Disorder : Benzyl groups may exhibit rotational disorder, requiring TLS parameterization .
  • Hydrogen Bonding : NH₂ groups form intermolecular H-bonds, stabilizing the lattice .

Q. What are the primary chemical reactions involving the amine and triazole moieties?

  • Methodological Answer :
  • Amine Reactivity :
  • Acylation with activated esters (e.g., benzoyl chloride in THF) to form amides .
  • Schiff base formation with aldehydes (e.g., salicylaldehyde) under mild acid catalysis .
  • Triazole Reactivity :
  • Electrophilic substitution at N1 (e.g., iodination with NIS in DMF) .
  • Coordination with transition metals (e.g., Cu²⁺) for catalytic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Strategies include:
  • Dose-Response Reproducibility : Test across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled serum levels .
  • Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products (e.g., oxidized triazole derivatives) .
  • Structural Analog Comparison : Benchmark against 2-(4-methyl-4H-triazol-3-yl)ethanamine to isolate benzyl-specific effects .

Q. What computational methods are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with target enzymes (e.g., CYP450 isoforms) to predict binding modes. Focus on:
  • Triazole-metal coordination in active sites .
  • Benzyl group π-π stacking with aromatic residues .
  • MD Simulations : GROMACS for 100-ns trajectories to assess conformational stability in lipid bilayers .

Q. How can crystallization conditions be optimized for polymorph control?

  • Methodological Answer :
  • High-Throughput Screening : Use microbatch under oil (e.g., 96-well plates with varying PEG/ion combinations) .
  • Additive Screening : Introduce co-formers (e.g., succinic acid) to stabilize specific polymorphs .
  • In Situ Monitoring : Raman spectroscopy to track nucleation events and avoid amorphous phases .

Q. What strategies mitigate degradation during long-term storage?

  • Methodological Answer :
  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to ethanolic solutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.